6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is a chemical compound that serves primarily as a degradation product or impurity associated with the analgesic drug Flupirtine Maleate. This compound is significant in pharmaceutical research due to its implications in drug safety and efficacy. Flupirtine Maleate is a non-opioid analgesic utilized for managing pain from various conditions, including surgical procedures and trauma. The identification and quantification of impurities like 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine are crucial for ensuring the quality of pharmaceutical products.
The compound is primarily derived from the degradation of Flupirtine Maleate under various stress conditions, such as exposure to heat, light, or acidic/basic environments. Its presence in drug formulations necessitates rigorous analytical methods for monitoring and control in quality assurance processes.
6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine belongs to the class of nitropyridines, which are characterized by a pyridine ring substituted with amino and nitro groups. This classification highlights its potential pharmacological activities, particularly in relation to potassium channel modulation and effects on neuronal cells.
The synthesis of 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine can occur through several methods, notably as a byproduct during the production of Flupirtine Maleate. The degradation process can be induced by various environmental factors, leading to the formation of this compound.
Technical Details:
The molecular formula of 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is represented as CHFNO. The structure features:
The compound's molecular weight is approximately 250.25 g/mol. The presence of functional groups such as amino (-NH), nitro (-NO), and fluorobenzyl enhances its reactivity and potential biological activity.
6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine can undergo several chemical reactions:
In laboratory settings, the reactivity of this compound can be manipulated through controlled conditions to yield desired products or derivatives, which may have further applications in pharmacological studies.
The primary mechanism of action for 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine involves the activation of potassium channels, specifically K V 7 (KCNQ) channels. This interaction is crucial for understanding its role in pharmacology, particularly concerning its effects on neuronal excitability and neurotransmitter release.
Research indicates that this compound may also influence GABAergic mechanisms, contributing to its potential therapeutic effects. Variations in dosage have been observed to affect its pharmacokinetics and pharmacodynamics in animal models, indicating a complex interaction profile .
Relevant data regarding melting point, boiling point, and specific solubility parameters are often determined through experimental methods tailored to pharmaceutical analysis .
6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine has several scientific applications:
6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine (CAS 33400-49-6) features a well-defined heteroaromatic scaffold with strategically positioned substituents that govern its reactivity and intermolecular interactions. The molecular formula is C₁₂H₁₁FN₄O₂, with a molecular weight of 262.24 g/mol [1] [6]. The pyridine ring serves as the core structure, with three key substituents:
The SMILES representation (NC₁=NC(NCC₂=CC=C(F)C=C₂)=CC=C₁N⁺=O) precisely encodes this connectivity [10]. The 4-fluorobenzyl group introduces aromatic character and potential for π-π stacking, while the fluorine atom creates a polarized C-F bond (bond dipole ~1.41 D) that influences electrostatic interactions. Quantum mechanical modeling predicts a coplanar arrangement between the pyridine ring and fluorobenzyl group, maximizing π-conjugation. This configuration creates an extended electron delocalization pathway spanning from the electron-rich amino group to the electron-deficient nitro group, resulting in a significant intramolecular charge transfer (ICT) character [6].
Table 1: Atomic Connectivity and Bonding Features
Position | Substituent | Bond Type | Electronic Effect |
---|---|---|---|
2 | (4-Fluorobenzyl)amino | C-N (single) | Donor/acceptor |
3 | Nitro | C-NO₂ | Strong acceptor |
6 | Amino | C-NH₂ | Strong donor |
Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic P2₁/c space group with a density of 1.447 ± 0.06 g/cm³ [6]. The molecular packing exhibits a complex hydrogen-bonding network dominated by N-H···O and N-H···N interactions involving the amino and nitro groups. Each molecule acts as both a hydrogen bond donor and acceptor, forming dimeric units through paired N-H···O=N bonds between adjacent pyridine rings, with an average N···O distance of 2.89 Å [6] [8].
The crystal lattice shows two distinct conformational states:
These torsional arrangements minimize steric clashes between the ortho-positioned benzylamino and nitro groups. The fluorobenzyl rings adopt a staggered orientation relative to the pyridine core, with dihedral angles ranging from 35-42°. The melting point range (178-180°C) reflects the stability of this crystalline architecture, which remains intact until significant thermal energy disrupts the hydrogen-bonding network [6].
NMR Spectroscopy (DMSO-d₆):¹H NMR analysis shows distinctive splitting patterns reflecting the compound's symmetry properties:
¹³C NMR displays characteristic signals at δ 161.2 (C-F coupling, J=243 Hz), δ 154.1 (C-6), δ 148.5 (C-3), δ 137.2 (C-1'), δ 132.5 (C-2), and δ 115.8 (C-5) [10].
IR Spectroscopy (KBr pellet):Critical vibrational modes provide functional group fingerprints:
UV-Vis Spectroscopy:The compound exhibits a bright yellow color in solution (λₘₐₓ = 398 nm in methanol) attributed to the intramolecular charge transfer (ICT) transition between the electron-donating amino group and electron-withdrawing nitro group [6]. Molar absorptivity (ε) reaches 12,500 M⁻¹cm⁻¹ at this band, while a secondary absorption at 285 nm corresponds to π→π* transitions in the conjugated system.
Table 2: Comprehensive Spectral Assignments
Spectrum | Chemical Shift (δ)/Wavenumber (cm⁻¹) | Assignment | Multiplicity/Coupling |
---|---|---|---|
¹H NMR | 4.41 ppm | -CH₂- (benzyl) | Doublet (J=5.9 Hz) |
¹H NMR | 7.01 ppm | -NH- (benzylamino) | Triplet (J=5.8 Hz) |
¹³C NMR | 161.2 ppm | C-F (ipso) | J=243 Hz |
IR | 1340 cm⁻¹ | -NO₂ symmetric stretch | Strong |
UV-Vis | 398 nm | ICT transition | ε=12,500 M⁻¹cm⁻¹ |
The compound demonstrates moderate thermal stability with decomposition onset at 210°C following melting (178-180°C), as determined by thermogravimetric analysis [6]. This stability profile indicates that the solid-state hydrogen bonding network provides substantial cohesive energy. The experimentally determined pKa values reveal protonation equilibria:
Solubility studies demonstrate marked solvent dependence:
The preferential solubility in dipolar aprotic solvents aligns with its hydrogen-bonding capacity and moderate dipole moment (calculated: 6.2 D). In aqueous solutions, solubility follows a pH-dependent profile with maximum dissolution below pH 2.0 (protonated pyridinium form) and above pH 10.0 (deprotonated amino form). The compound exhibits hygroscopic tendencies when stored as a solid, requiring desiccated conditions for long-term stability [6].
Table 3: Physicochemical Properties of Key Structural Analogs
Compound Name | Molecular Formula | Melting Point (°C) | Solubility Profile |
---|---|---|---|
6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine | C₁₂H₁₁FN₄O₂ | 178-180 | DMSO > Methanol > Water |
2-Amino-4-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 70-74 | Ethanol > Dichloromethane |
Pyridine-2,6-dicarboxamide derivatives | C₁₄H₁₂N₄O₂ | 220-230 (dec.) | DMF > DMSO > Water |
The structural and physicochemical characterization of 6-amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine establishes a foundation for understanding its behavior as a synthetic intermediate in medicinal chemistry applications, particularly in the synthesis of Flupirtine metabolites [1] [6]. The precise configuration of electron-donating and withdrawing groups creates distinctive spectroscopic signatures and stability profiles that can guide its handling and application in pharmaceutical synthesis.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7